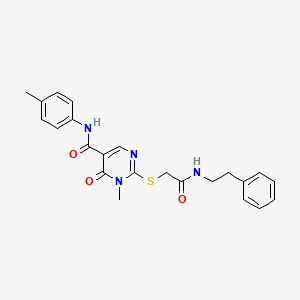

1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide

Description

This compound is a dihydropyrimidine derivative featuring a carboxamide group at position 5, a methyl group at position 1, and an oxo group at position 5. The thioether substituent at position 2 is linked to a 2-oxo-2-(phenethylamino)ethyl moiety, while the N-substituent is a p-tolyl group.

Properties

IUPAC Name |

1-methyl-N-(4-methylphenyl)-6-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-16-8-10-18(11-9-16)26-21(29)19-14-25-23(27(2)22(19)30)31-15-20(28)24-13-12-17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,24,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZJDRZZMRZSEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 436.5 g/mol. The compound features a pyrimidine ring structure, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Structural Characteristics

The compound incorporates several functional groups:

- Amide Group : Contributes to its potential biological activity.

- Thioether Group : Enhances its reactivity and interaction with biological targets.

- Carbonyl Group : Plays a role in the compound's overall chemical properties.

Biological Activity

Research indicates that compounds similar to 1-methyl-6-oxo derivatives exhibit significant biological activities. These include:

The mechanism by which 1-methyl-6-oxo derivatives exert their biological effects typically involves:

- Enzyme Inhibition : Binding to active sites of enzymes such as DPP-IV or lactate dehydrogenase (LDH). For example, a related compound showed an IC50 value of 0.48 μM against human LDH, indicating strong inhibitory potential .

Case Study 1: DPP-IV Inhibition

A study evaluated the DPP-IV inhibitory activity of various pyrimidine derivatives, concluding that modifications in the thioether group significantly enhanced binding affinity and potency against DPP-IV.

Case Study 2: Anticancer Activity

In vitro studies on thiosemicarbazones derived from similar structures revealed substantial cytotoxicity against specific cancer cell lines, with morphological changes indicative of apoptosis observed under microscopy .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to 1-methyl-6-oxo derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Pyrimidine analog | Anticancer |

| Metformin | Biguanide structure | Antidiabetic |

| Sitagliptin | Dipeptidyl peptidase IV inhibitor | Antidiabetic |

| 1-Methyl Derivative | Thioether with pyrimidine core | Potential DPP-IV inhibitor and anticancer |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and reported activities of related dihydropyrimidine derivatives:

Key Observations:

Thymidine Phosphorylase Inhibition: Compounds with electron-withdrawing groups (e.g., trifluoromethyl, thiophenyl) at position 4 exhibit IC₅₀ values in the micromolar range . The target compound’s phenethylamino-thioether group may enhance solubility or binding affinity compared to simpler thiophenyl analogs.

Carboxamide vs. Ester Bioactivity : Carboxamide derivatives (e.g., N-(p-tolyl)) generally show improved metabolic stability over ester analogs, which aligns with trends in drug design for oral bioavailability .

Synthetic Accessibility: Parallel synthesis methods () and alkylation strategies () used for related pyrimidines could be adapted for the target compound. For example, the thioether linkage might be introduced via nucleophilic substitution of a 2-mercapto intermediate with a 2-oxo-2-(phenethylamino)ethyl halide .

Research Findings and Trends

- Antitumor Potential: Dihydropyrimidine derivatives are established inhibitors of thymidine phosphorylase, an enzyme overexpressed in tumors. The target compound’s phenethylamino group may mimic substrate recognition motifs, though activity data are needed .

- Antibacterial Activity : Thioether-containing analogs () demonstrate moderate antibacterial effects, suggesting the target compound could be screened against Gram-positive pathogens.

- Crystallographic Insights : Pyrimidine derivatives often exhibit puckered ring conformations (flattened boat or envelope), as seen in thiazolopyrimidine analogs (). Such structural features influence intermolecular interactions and packing in crystal lattices, which may correlate with stability .

Notes

Data Limitations : Direct biological data for the target compound are absent in the evidence. Comparisons rely on structural analogs and inferred structure-activity relationships.

Synthetic Challenges: The phenethylamino-thioether substituent may require multi-step synthesis, including protection/deprotection strategies to avoid side reactions.

Q & A

Q. What are the standard synthetic routes and characterization methods for this compound?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyrimidine precursors with thioether-forming reagents under controlled conditions (e.g., DMF solvent, triethylamine catalyst). Key steps include:

Formation of the pyrimidine core via cyclization.

Introduction of the thioether linkage via nucleophilic substitution.

Final functionalization with phenethylamine and p-tolyl groups.

Characterization employs NMR spectroscopy (1H/13C) to confirm regiochemistry and high-resolution mass spectrometry (HRMS) to verify molecular weight. Purity is assessed via HPLC with UV detection .

Q. How do the structural features (e.g., thioether, pyrimidine core) influence its reactivity and biological activity?

- Methodological Answer : The thioether group enhances nucleophilic susceptibility, enabling site-specific modifications (e.g., oxidation to sulfones). The pyrimidine core provides a planar structure for π-π stacking with biological targets, while the p-tolyl group modulates lipophilicity, affecting membrane permeability. Comparative studies with analogs (e.g., thieno[2,3-d]pyrimidines) suggest that substitutions at the 2-position (thioether) and 5-position (carboxamide) are critical for target affinity .

Q. What preliminary assays are recommended for screening its biological activity?

- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates. Follow with cellular viability assays (MTT or ATP-luciferase) to assess cytotoxicity. For receptor interaction studies, use radioligand binding assays or surface plasmon resonance (SPR) to measure binding kinetics. Dose-response curves (IC50/EC50) should be generated in triplicate to ensure reproducibility .

Advanced Research Questions

Q. How can mechanistic studies resolve conflicting data on its enzyme inhibition profile?

- Methodological Answer : Conflicting inhibition data may arise from off-target binding or assay interference. Use X-ray crystallography or cryo-EM to resolve binding modes. Complementary molecular dynamics simulations (e.g., using AMBER or GROMACS) can model ligand-protein interactions at atomic resolution. Validate hypotheses via site-directed mutagenesis of key residues in the enzyme's active site .

Q. What computational strategies optimize reaction conditions for its synthesis?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps. Pair with machine learning algorithms (e.g., Bayesian optimization) to predict optimal solvent/catalyst combinations. For example, ICReDD’s reaction path search methods integrate quantum chemical calculations with experimental feedback to reduce trial-and-error approaches .

Q. How should researchers address discrepancies in experimental yields or purity?

- Methodological Answer : Apply statistical design of experiments (DoE) to isolate variables (e.g., temperature, stoichiometry). Use ANOVA to analyze significance. For purity issues, employ column chromatography with gradient elution or recrystallization in polar aprotic solvents. Track impurities via LC-MS/MS and correlate with synthetic intermediates .

Q. What structural analogs are most informative for structure-activity relationship (SAR) studies?

- Methodological Answer : Prioritize analogs with:

- Modified thioether groups (e.g., sulfoxides, sulfones) to assess oxidation sensitivity.

- Varied aryl substituents (e.g., halogenated vs. methyl groups) to probe steric/electronic effects.

- Core heterocycle replacements (e.g., thienopyrimidines vs. pyridopyrimidines).

A comparative table of analogs is provided below:

| Analog Structure | Key Modification | Biological Activity Trend |

|---|---|---|

| Thieno[2,3-d]pyrimidine core | Increased planarity | Enhanced kinase inhibition |

| 4-Chlorophenyl substituent | Higher lipophilicity | Improved cellular uptake |

| Sulfone derivative | Reduced nucleophilicity | Lower cytotoxicity |

Q. What challenges arise during scale-up, and how can they be mitigated?

- Methodological Answer : Key challenges include exothermic reactions (manage via jacketed reactors) and solvent recovery (use distillation systems). Optimize mixing efficiency with computational fluid dynamics (CFD) to prevent hot spots. For purification, transition from column chromatography to continuous flow systems or crystallization-driven purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.